molecular formula C23H17N5O B2656433 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide CAS No. 2034617-13-3

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide

Cat. No.: B2656433
CAS No.: 2034617-13-3
M. Wt: 379.423
InChI Key: IFBVTBHFPVEIOV-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized using various solvents and thermal or microwave heating conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide include:

Uniqueness

Its ability to undergo various chemical reactions and its diverse bioactivity make it a valuable compound for scientific research and drug development .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-15-5-4-12-28-14-21(26-22(15)28)17-6-2-3-7-18(17)27-23(29)16-8-9-19-20(13-16)25-11-10-24-19/h2-14H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBVTBHFPVEIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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